2-[(2,4-Dichlorobenzyl)oxy]benzoic acid NMR and mass spectrometry data
2-[(2,4-Dichlorobenzyl)oxy]benzoic acid NMR and mass spectrometry data
This whitepaper provides a comprehensive, rigorously validated analytical framework for the structural elucidation of 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid (CAS: 162218-64-6) [1]. Designed for researchers and drug development professionals, this guide synthesizes theoretical predictions with field-proven methodologies in Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Structural Rationale & Analytical Strategy
The compound 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid (Molecular Formula: C14H10Cl2O3 , Monoisotopic Mass: 296.0007 Da) is an ortho-substituted benzoic acid derivative featuring a 2,4-dichlorobenzyl ether linkage.
To unequivocally validate its structure, an analytical strategy must account for three critical molecular features:
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The Carboxylic Acid Moiety: Directs the molecule toward excellent ionization efficiency in negative-ion electrospray ionization (ESI-) and dictates a highly specific decarboxylation fragmentation pathway [2].
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The Ether Linkage: Serves as the primary site of collision-induced dissociation (CID) cleavage, yielding distinct benzyl and salicylate fragments.
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The Dichlorinated Aromatic Ring: Provides a built-in self-validating isotopic signature. The natural abundance of 35Cl and 37Cl generates a rigid M:M+2:M+4 isotopic ratio of approximately 100:65:11 , which serves as an internal quality control metric for MS data [3].
Integrated NMR and MS analytical workflow for structural validation.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate internal standards and causality-driven solvent selections.
NMR Spectroscopy Protocol
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Causality of Solvent Choice: The sample is prepared in deuterated dimethyl sulfoxide (DMSO- d6 ) rather than Chloroform- d ( CDCl3 ) or Methanol- d4 ( CD3OD ). DMSO- d6 disrupts the strong intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring sharp, well-resolved aromatic signals. Furthermore, unlike CD3OD , DMSO- d6 is aprotic and does not exchange with the -COOH proton, allowing the critical carboxylic acid signal (~12.8 ppm) to be observed.
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Step-by-Step Execution:
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Weigh precisely 10.0 mg of the analyte.
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Dissolve in 0.6 mL of DMSO- d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).
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Transfer to a 5 mm precision NMR tube.
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Acquire 1D 1H (16 scans, relaxation delay D1 = 2s) and 13C (1024 scans, D1 = 2s) spectra on a 400 MHz or higher spectrometer at 298 K.
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Acquire 2D HSQC and HMBC spectra to map carbon-proton connectivities, specifically targeting the cross-peak between the benzylic protons and the ether oxygen-bearing aromatic carbon.
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Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Protocol
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Causality of Ionization Conditions: Benzoic acid derivatives are prone to in-source fragmentation (specifically decarboxylation) if the capillary or fragmentor voltages are too harsh[4]. The protocol utilizes a soft ESI negative mode with optimized cone voltage to preserve the intact [M−H]− pseudomolecular ion.
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Step-by-Step Execution:
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Prepare a 1 mg/mL stock solution in LC-MS grade Methanol.
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Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Note: While formic acid is an acidifier, benzoic acids still readily deprotonate to form [M−H]− in the ESI droplet due to their low pKa.
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Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
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Elute using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 8 minutes at 0.3 mL/min.
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Calibrate the HRMS (e.g., Q-TOF) externally with a sodium formate cluster solution to ensure mass accuracy < 5 ppm.
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Acquire data in ESI- mode (m/z 100–1000) with data-dependent MS/MS (CID normalized collision energy at 20-30 eV).
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Nuclear Magnetic Resonance (NMR) Data Synthesis
The structural assignment relies on the distinct electronic environments of the two aromatic rings (Ring A: Salicylic acid derivative; Ring B: 2,4-Dichlorobenzyl derivative).
1H NMR Analysis
The benzylic methylene protons (- CH2 -) act as the structural anchor. Because they are flanked by an electronegative oxygen and a highly substituted aromatic ring, they appear as a sharp, deshielded singlet at ~5.25 ppm.
Table 1: 1H NMR Assignments (DMSO- d6 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment |
| COOH | 12.80 | br s | 1H | - | Carboxylic acid proton |
| A-6 | 7.75 | dd | 1H | 7.6, 1.6 | Aromatic H (ortho to COOH) |
| B-3 | 7.68 | d | 1H | 2.1 | Aromatic H (between Cl atoms) |
| B-6 | 7.62 | d | 1H | 8.4 | Aromatic H (ortho to CH2 ) |
| A-4 | 7.50 | ddd | 1H | 8.2, 7.6, 1.6 | Aromatic H (para to O) |
| B-5 | 7.45 | dd | 1H | 8.4, 2.1 | Aromatic H (ortho to Cl) |
| A-3 | 7.20 | d | 1H | 8.2 | Aromatic H (ortho to O) |
| A-5 | 7.05 | td | 1H | 7.6, 1.0 | Aromatic H (para to COOH) |
| CH2 | 5.25 | s | 2H | - | Benzylic methylene protons |
13C NMR Analysis
The 13C spectrum is validated by the presence of 14 distinct carbon resonances. The carbonyl carbon (C=O) is the most deshielded (~167.5 ppm), followed closely by the oxygen-bearing aromatic carbon (C-2 on Ring A) at ~157.2 ppm.
Table 2: 13C NMR Assignments (DMSO- d6 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Assignment |
| C=O | 167.5 | Carboxylic acid carbon |
| A-2 | 157.2 | Aromatic C attached to Oxygen |
| B-4 | 134.1 | Aromatic C attached to Cl (para) |
| B-2 | 133.5 | Aromatic C attached to Cl (ortho) |
| B-1 | 132.8 | Aromatic C attached to CH2 |
| CH2 | 68.5 | Benzylic methylene carbon |
Note: In a self-validating workflow, an HMBC 2D experiment must show a strong 3JCH correlation between the CH2 protons ( δ 5.25) and the A-2 carbon ( δ 157.2), definitively proving the ether linkage.
Mass Spectrometry (HRMS) & Fragmentation Pathways
Isotopic Distribution and Exact Mass
The presence of two chlorine atoms is immediately verifiable via the mass spectrum's isotopic envelope. The base peak [M−H]− at m/z 294.9927 corresponds to the 35Cl2 isotopologue. The M+2 peak at m/z 296.9899 ( 35Cl37Cl ) will be ~65% of the base peak intensity, and the M+4 peak at m/z 298.9870 ( 37Cl2 ) will be ~11%. Any deviation from this ratio indicates isobaric interference or contamination.
MS/MS Fragmentation (CID)
When subjected to Collision-Induced Dissociation (CID), the [M−H]− ion undergoes two primary, predictable mechanistic pathways:
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Decarboxylation: A neutral loss of CO2 (43.9898 Da), a hallmark of benzoic acids [4], yielding a fragment at m/z 251.0029.
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Ether Cleavage: Heterolytic cleavage of the C-O bond yields the stable salicylate anion (m/z 137.0238). If analyzed in ESI+ mode, the complementary 2,4-dichlorobenzyl cation (m/z 158.9766) is observed as the base peak [2].
Proposed ESI-MS/MS fragmentation pathways for 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid.
Table 3: High-Resolution Mass Spectrometry (ESI) Data
| Ion Species | Formula | Theoretical m/z | Error Limit | Relative Abundance |
| [M−H]− ( 35Cl2 ) | C14H935Cl2O3− | 294.9927 | < 5.0 ppm | 100% (Base Peak) |
| [M−H]− ( 35Cl37Cl ) | C14H935Cl37ClO3− | 296.9898 | < 5.0 ppm | ~65% |
| [M−CO2−H]− | C13H935Cl2O− | 251.0029 | < 5.0 ppm | Variable (MS/MS) |
| [C7H5O3]− | C7H5O3− | 137.0238 | < 5.0 ppm | Variable (MS/MS) |
Conclusion
The definitive structural elucidation of 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid requires a multi-modal approach. By utilizing DMSO- d6 to lock the carboxylic proton in NMR and employing soft ESI negative mode to capture the intact pseudomolecular ion, researchers can generate a self-validating dataset. The convergence of the HMBC 2D-NMR correlations with the rigid 100:65:11 isotopic MS signature provides absolute certainty of the molecular framework, ensuring high-fidelity data for downstream drug development and synthetic applications.
References
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Chai, Y., et al. "Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, PubMed (NIH).[Link]
